Journal Name:Nanocomposites
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IF:0
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Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI:
10.1016/j.molcata.2015.10.019
Carbon covered hydrotalcite (CCHT) supported Ru catalysts with single (Cs or Ba) and double (Cs and Ba) promoters were prepared by two different methods viz., impregnation (IMP) and polyol reduction (PR) methods using ethylene glycol as solvent. The performance of the catalysts for ammonia synthesis was carried out in the temperature range of 523–698 K at atmospheric pressure. The following sequence with respect to the % NH3 (volume/volume) formation was observed; BaRuCCHT-IMP < BaRuCCHT-PR < CsBaRuCCHT-IMP < CsRuCCHT-IMP < CsRuCCHT-PR < CsBaRuCCHT-PR. XRD, TEM, N2-adsorption, H2-TPR, CO chemisorption and TPD of H2 and CO2 techniques were used to investigate the physico-chemical properties of the catalysts and also to establish the reasons responsible for superior catalytic activity of CsBaRuCCHT-PR catalyst. The CO chemisorption and TEM studies revealed that CsBaRuCCHT-PR catalyst possessed the high active Ru metal surface area and small particle size. The highest activity of this catalyst could be attributed to high surface area, low particle size, high active surface metal (Ru) area, and strong Ru–CCHT interaction.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI:
10.1016/j.molcata.2016.03.031
An efficient catalyzed liquid-phase selective oxidation of p-cymene to tertiary cymene hydroperoxide (TCHP) and its derivative p-methylacetophenone (PMAP) was achieved over a nanostructured ruthenium-cerium oxide (Ru/CeO2) composite catalyst with remarkable activity using a green molecular oxygen oxidant. Both of the composite catalysts were prepared from CeO2 oxide with different particles sizes [i.e., bulk CeO2 (Ru/b-CeO2) and nanosized CeO2 (Ru/n-CeO2)]. The n-Ru/CeO2 exhibited high catalytic activity for the free-radical driven oxyfunctionalization reaction of the inert CH bond in p-cymene to afford up to 55% conversion within 5 h at 65% TCHP and 26% PMAP selectivity. The combined ratio of the TCHP/PMAP selectivity was dependent on the reaction time and the amount of p-cymene conversion. An increase in the reaction time resulted in converted large amount of TCHP to PMAP. The better catalytic performance of the Ru/n-CeO2 catalyst compared to Ru/b-CeO2 was partially due to the catalyst redox and oxygen vacancies effect. Both the reduced and oxidized forms of Ru/n-CeO2 were investigated to gain insight into the active form of the catalyst. The reduced Ru/n-CeO2 catalyst exhibited poor performance compared to the high catalytic performance of the oxidized form. This result demonstrated the significant concomitant effect of the balanced Ru4+/Ru3+ and Ce4+/Ce3+ redox combination to facilitate the free-radical driven mechanism via the excitation of O2 to activate the substrate inert CH. The Ru/n-CeO2 catalyst was highly recyclable with consistent activity after its sequential re-use. The catalytic performance of Ru/n-CeO2 was correlated to its structural characteristics based on the results from complimentary techniques, such as powder XRD, Raman spectroscopy, HRTEM, BET SA nitrogen physisorption, FESEM, H2-TPR and EDX. According to the characterization results, the enhanced catalytic performance of the Ru NPs loaded on CeO2 with nanosized particles was due to intrinsic metal-metal oxide interactions, enhanced redox cycles and high oxygen mobility resulting from structural defects of n-CeO2 that form oxygen vacancies compared to dispersed on the bulk CeO2 with large particles. The catalytic activity exhibited by Ru/CeO2 provides encouraging results to add to the class of active and stable catalysts for the activation of typical alkyl aromatic hydrocarbons, such as the p-cymene inert CH bond, for the selective introduction of an oxygen atom.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI:
10.1016/j.molcata.2015.10.029
Three-component systems containing Pd(OAc)2, Al2O3, and an IL (IL = ionic liquid) were applied in the Heck arylation of cyclohexene. The highest productivity and selectivity to 4-phenylcyclohexene was noted in reaction catalyzed by Pd/Al2O3 in the presence of a small amount of an IL, dimethyldidodecylammonium lactate (C). The addition of Al2O3 alone to the reaction catalyzed by soluble precursors, PdCl2(PhCN)2 or Pd(OAc)2 and IL, remarkably increased conversion to 4-phenylcyclohexene. Hg(0) inhibited the reaction catalyzed by Pd/Al2O3 by formation of Pd-Hg amalgam immobilized on Al2O3. SEM/EDX studies of Pd/Al2O3 performed after treatment with Hg(0) showed that the IL modified the surface properties of Pd/Al2O3.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI:
10.1016/j.molcata.2015.10.023
We prepared a series of mesostructured Ni/TiO2–SiO2(Et) hybrid catalysts with highly dispersed Ni nanoparticles and incorporated ethane-bridged organosilica moieties. Ni/TiO2–SiO2(Et) showed high activity in the hydrogenation of nitrobenzene in water, and it could be recycled for several times with a constant activity and selectivity. It was confirmed that Ni/TiO2–SiO2(Et) catalyst is of hydrophobicity as the ethane-bridged organosilica fragments were incorporated into the mesoporous framework, and so the Ni active species was protected without contacting with water to form the inactive Ni species. In particularly, the Ni/TiO2–SiO2(Et) catalyst was air-stable, it could remain good activity after being exposed to air for a week. Accordingly, this work developed a kind of hydrophobic Ni catalyst with high stability to water and air, which is expected to have a wide application in the hydrogenation reactions.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI:
10.1016/j.molcata.2015.10.034
Hybrid CO2-reduction photocatalysts based on Re(bpy)(CO)3Cl, where bpy is 2,2′-bipyridine, were synthesized in order to investigate the effect of different ligand derivatization strategies on photochemical properties of the hybrid Re(I) systems. Derivatization of the bpy ligand was carried out at the 4,4′- and 5,5′-positions with electron-withdrawing amide groups. The derivatized ligands were grafted on mesoporous silica via a dipodal silane coupling agent and were further coordinated with Re(I). The synthesized hybrid photocatalysts were studied using spectroscopic techniques, including UV–visible, in situ infrared and electron paramagnetic resonance (EPR) spectroscopy, and tested in photochemical CO2 reduction. An interesting light-induced color change was observed for the hybrid photocatalyst involving derivatization of the bpy ligand at the 5,5′-positions. Combined UV–visible and EPR studies indicated that in the reduced form of this hybrid photocatalyst electron density was more localized on the bpy ligand than on the Re(I) center. Further studies with in situ infrared spectroscopy demonstrated possible formation of a carbonate-bridged binuclear Re(I) species on this hybrid photocatalyst. Our results are particularly relevant to developing new molecular and hybrid photocatalytic systems which involve extensive derivatization of coordinating ligands with functional groups for improved solar energy conversion.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI:
10.1016/j.molcata.2015.11.019
Designing Au nanocatalysts supported on nanosized metal oxides has drawn much attention due to remarkable nanoscale influenced metal-support interactions and their favorable role in heterogeneous catalysis. This work reports development of Au nanocatalysts dispersed on nanosized CeO2 and CeO2-ZrO2 supports for solvent- and base-free oxidative coupling of benzylamines into N-benzylbenzaldimines using O2 as a green oxidant. The physicochemical characterization of nanocatalysts has been undertaken using HRTEM, UV–vis DRS, XRD, Raman, BET, TG-DTA, AAS, and XPS techniques. HRTEM images reveal the formation of nanosized CeO2 and CeO2-ZrO2 supports with an average diameter of ∼10 and 7 nm, respectively. HRTEM images also indicated that Au/CeO2-ZrO2 catalyst has smaller Au nanoparticles (∼2.1 nm) compared with that of Au/CeO2 catalyst (∼3.7 nm). Raman and XPS studies showed that the addition of ZrO2 to CeO2 leads to abundant oxygen vacancies and higher concentration of Ce3+, respectively. The Au/CeO2-ZrO2 catalyst exhibited a higher efficiency in benzylamine conversion (∼95%) followed by Au/CeO2 (∼78%), CeO2-ZrO2 (∼51%), and CeO2 (∼39%). The Au/CeO2-ZrO2 catalyst was also found to effective for oxidative coupling of various benzylamines, and moderate to good product yields were obtained. The presence of smaller Au particles (2.1 nm) and improved surface-defect properties of nanoscale CeO2-ZrO2 support are found to be key factors for high performance of Au/CeO2-ZrO2 catalyst. Additionally, the reaction temperature is one of the important factors for the performance of catalysts. Remarkably, ∼99.6–99.9% selectivity for N-benzylbenzaldimines was found in the amine oxidation, which highlights the significance of present work in the selective oxidation catalysis.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI:
10.1016/j.molcata.2015.11.008
Two new manganese(III) complexes, [pyH][Mn(Br4Cat)2(py)] (1) and [Mn(Br4Cat)(Br3pyCat)(py)2] (2), where py is pyridine, Br4CatH2 is tetrabromocatechol and Br3pyCatH2 is 3,5,6-tribromo-4-pyridiniumcatechol, derived from redox ‘noninnocent’ bromo-substituted catecholate ligands are reported. Both complexes were characterized by various spectroscopic techniques in addition to the single crystal X-ray crystallography, and the electrochemical behavior of these complexes was investigated by cyclic voltammetry. Variable temperature UV–vis spectral studies for complex 1 reveal an unprecedented observation in which a dramatic increase of the ligand-to-metal charge transfer band at 592 nm associated with concomitant change in color of the solution from olive-green to dark-green is noticed with increase in temperature. This unprecedented spectral feature is consistent with the formation of a new species 2 in which valence tautomerism induced aromatic nucleophilic substitution of a tetrabromocatecholate ligand by pyridine is observed. DFT calculations have been used to rationalize this unexpected result. To the best of our knowledge, the nucleophilic aromatic substitution of tetrabromosemiquinone by pyridine to generate this pyridinium-containing catecholate ligand is the first example of valence tautomerism induced nucleophilic ipso substitution by a nitrogen containing ligand. Although the electrochemical behavior of both complexes is similar, the probable role of a positive charge on the ligand backbone has been discussed in order to justify the significantly higher catalytic activity of complex 2 over complex 1.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI:
10.1016/j.molcata.2015.12.002
The photocatalytic applications of the S-doped titanium dioxide (TiO2) are of great importance due to photon-to-carrier conversion ability of S-doping in the energy region below the band gap of pure TiO2. Therefore, 1D (one dimensional) S-doped TiO2 anatase nanorods were synthesized first time by facile, low temperature and template free oxidant peroxide method (OPM). The addition of thiourea as sulfur precursor favored the formation of better crystalline anatase TiO2 and S atoms favorably crystalized the anatase structure. It was found that substitution of Ti4+ by S6+ in the lattice of S doped TiO2 nanorods increased the number of adsorbed active groups (hydroxyl radical) at the surface of catalyst and also gave rise to the visible-light response. The formation of TiOS bond favors the partial transfer of electrons from S to O atoms. It helps the electron-deficient S atoms to hold/capture electrons and thus reduce the recombination rate of photogenerated electron–hole pairs. The preferred anatase {1 0 1} facets could also act as beneficiary reservoirs to decrease the recombination probability of electron–hole pairs. Methylene blue (MB) was used as target organic molecule for evolution of photocatalytic activity by photocatalytic oxidation reaction under visible-light. The mineralization products of MB were detected using High Performance Liquid Chromatography (HPLC) and GC/MS spectroscopy that gave the pattern of possible degraded fragments from the mineralization of MB. The role of active species in the degradation process was identified with the help of Mott–Schottky measurement, addition of different scavengers and the band structure obtained from the UV–vis diffuse reflectance spectrum. It was found that holes and hydroxyl radicals played major role in the photo-degradation of MB. The fundamental mechanism for enhanced photocatalytic performance of S doped TiO2 nanorods was discussed in detail and attributed to the S doping and morphology engineering that may improve the electron–hole pair separation efficiency for enhanced photocatalytic performance under visible-light irradiation. This work may provide an insight into the synthesis of S doped TiO2 photocatalysts that showed good stability after four cycles and have great potential for environmental purification of organic pollutants.
Nanocomposites ( IF 0 ) Pub Date: 2016-01-01 , DOI:
10.1016/j.molcata.2015.11.020
An adamantane-based bis-NHC-palladium polymer was synthesized and characterized by FT-IR, solid state 13C NMR, element analysis, TGA, XRD, SEM, TEM and N2 sorption. And then it was employed as heterogeneous palladium catalyst in the Suzuki–Miyaura coupling reactions of aryl halides and benzoboric acids, giving the products in moderate to excellent yields. Compared with the homogeneous catalyst such as Pd(OAc)2, Pd(PPh3)4 and PdCl2(dppf), our prepared polymer catalyst showed more catalytic activity in the coupling reaction. Furthermore, the polymer catalyst can be readily recovered and reused for further transformations at least four cycles without observing significant decrease in catalytic activity.
Supplementary Information
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